Cas no 1134334-65-8 (2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone)

2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone
- ALBB-007716
- 2-chloro-1-(1,2,5-trimethylindol-3-yl)ethanone
- 1134334-65-8
- DB-355493
- LS-02863
- STK504736
- AKOS005171704
- MFCD12027482
- 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethan-1-one
-
- MDL: MFCD12027482
- インチ: InChI=1S/C13H14ClNO/c1-8-4-5-11-10(6-8)13(12(16)7-14)9(2)15(11)3/h4-6H,7H2,1-3H3
- InChIKey: FNQWKKOZUUPLFQ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=C(C=C1)N(C)C(=C2C(=O)CCl)C
計算された属性
- せいみつぶんしりょう: 235.0763918g/mol
- どういたいしつりょう: 235.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 22Ų
- 疎水性パラメータ計算基準値(XlogP): 3
2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C022355-1000mg |
2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone |
1134334-65-8 | 1g |
$ 720.00 | 2022-06-06 | ||
Matrix Scientific | 038846-500mg |
2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone |
1134334-65-8 | 500mg |
$189.00 | 2023-09-09 | ||
abcr | AB406701-500mg |
2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone; . |
1134334-65-8 | 500mg |
€269.00 | 2024-07-23 | ||
TRC | C022355-500mg |
2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone |
1134334-65-8 | 500mg |
$ 450.00 | 2022-06-06 | ||
TRC | C022355-250mg |
2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone |
1134334-65-8 | 250mg |
$ 275.00 | 2022-06-06 | ||
Chemenu | CM232326-5g |
2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone |
1134334-65-8 | 95%+ | 5g |
$711 | 2023-02-03 | |
Chemenu | CM232326-5g |
2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone |
1134334-65-8 | 95%+ | 5g |
$711 | 2021-08-04 | |
A2B Chem LLC | AE20798-1g |
2-Chloro-1-(1,2,5-trimethyl-1h-indol-3-yl)ethanone |
1134334-65-8 | >95% | 1g |
$509.00 | 2024-04-20 | |
A2B Chem LLC | AE20798-500mg |
2-Chloro-1-(1,2,5-trimethyl-1h-indol-3-yl)ethanone |
1134334-65-8 | >95% | 500mg |
$467.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1785522-1g |
2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone |
1134334-65-8 | 95% | 1g |
¥6243.00 | 2024-08-09 |
2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone 関連文献
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanoneに関する追加情報
Comprehensive Overview of 2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone (CAS No. 1134334-65-8): Properties, Applications, and Industry Insights
2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone, identified by its CAS number 1134334-65-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This indole derivative is characterized by its unique molecular structure, combining a chloro-substituted ethanone moiety with a trimethylindole backbone. Its structural complexity makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents.
The compound's relevance has surged in recent years due to growing interest in indole-based pharmaceuticals and heterocyclic chemistry. Researchers frequently explore its potential as a building block for drug discovery, especially in targeting neurological and metabolic disorders. Its CAS no 1134334-65-8 serves as a critical identifier in scientific literature and regulatory documentation, ensuring precise communication across global research communities.
From a chemical perspective, 2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone exhibits notable stability under standard laboratory conditions, making it suitable for diverse synthetic applications. Its chloroethanone group provides a reactive site for nucleophilic substitutions, enabling the creation of more complex molecular architectures. This property aligns with current trends in fragment-based drug design, where modular compounds are increasingly used to optimize pharmacological profiles.
Industry professionals often inquire about the compound's synthetic pathways and scalability for commercial production. Recent advancements in green chemistry have prompted investigations into eco-friendly synthesis methods for such intermediates, addressing both environmental concerns and cost efficiency. The compound's role in high-value chemical manufacturing continues to evolve, particularly in markets demanding innovative solutions for precision medicine.
Analytical characterization of CAS 1134334-65-8 typically involves advanced techniques like NMR spectroscopy and mass spectrometry, which are essential for verifying purity and structural integrity. These quality control measures are paramount given the compound's applications in GMP-compliant synthesis and research-grade chemical production. The growing demand for well-characterized reference standards further underscores its importance in modern laboratory workflows.
Emerging discussions in scientific forums frequently explore the compound's potential in catalysis and material science applications. Its electron-rich indole core makes it a candidate for developing organic semiconductors or photocatalysts, reflecting broader industry shifts toward sustainable technologies. Such interdisciplinary applications demonstrate the versatility of this trimethylindole derivative beyond traditional pharmaceutical uses.
Regulatory aspects surrounding 2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone remain a frequent topic among compliance officers and research managers. Proper handling protocols and safety data sheets (SDS) for CAS 1134334-65-8 are essential considerations for laboratories adhering to international safety standards. These protocols align with increasing global emphasis on responsible chemical management in research institutions and industrial settings.
The compound's market trajectory reflects broader trends in fine chemical demand, particularly for custom synthesis services. Suppliers specializing in rare organic intermediates have reported steady interest in this molecule, driven by pharmaceutical companies pursuing new chemical entities (NCEs). This commercial dimension highlights the intersection between academic research and industrial innovation where 1134334-65-8 plays a connective role.
Future research directions may explore the compound's utility in bioconjugation chemistry or as a precursor for fluorescent probes, capitalizing on the indole scaffold's photophysical properties. Such applications would position 2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone at the forefront of diagnostic reagent development, addressing unmet needs in biomedical imaging and analytical detection systems.
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